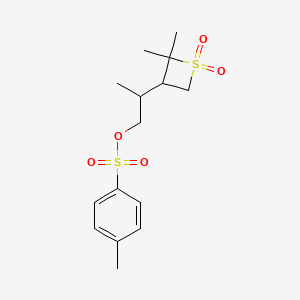

2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate

Descripción

This compound features a thietane dioxide core (a four-membered ring containing two sulfonyl groups) attached to a propyl chain and a 4-methylbenzenesulfonate (tosylate) group. The sulfonyl groups confer strong electron-withdrawing effects, influencing reactivity and stability. Its structural uniqueness lies in the strain of the thietane ring and the sulfonate's role as a leaving group, making it relevant in organic synthesis and pharmaceutical intermediates .

Propiedades

Número CAS |

23431-20-1 |

|---|---|

Fórmula molecular |

C15H22O5S2 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

2-(2,2-dimethyl-1,1-dioxothietan-3-yl)propyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H22O5S2/c1-11-5-7-13(8-6-11)22(18,19)20-9-12(2)14-10-21(16,17)15(14,3)4/h5-8,12,14H,9-10H2,1-4H3 |

Clave InChI |

JIOPURBIBVJCGQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CS(=O)(=O)C2(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-metilbencenosulfonato de 2-(2,2-dimetil-1,1-dioxidotetan-3-il)propilo típicamente involucra la reacción de 2,2-dimetil-1,1-dioxidotetan con cloruro de 4-metilbencenosulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de sulfonilo. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía en columna .

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para asegurar condiciones de reacción consistentes y altos rendimientos. El uso de sistemas automatizados para la adición de reactivos y la separación de productos puede mejorar la eficiencia y la escalabilidad del proceso.

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-metilbencenosulfonato de 2-(2,2-dimetil-1,1-dioxidotetan-3-il)propilo se somete a varios tipos de reacciones químicas, que incluyen:

Sustitución nucleofílica: El grupo éster sulfonato puede ser desplazado por nucleófilos como aminas o tioles, lo que lleva a la formación de nuevos compuestos.

Oxidación: El anillo de tetrahidrotiofeno se puede oxidar para formar sulfoxidos o sulfonas en condiciones apropiadas.

Reducción: El compuesto se puede reducir para formar tioéteres u otros compuestos reducidos que contienen azufre.

Reactivos y condiciones comunes

Sustitución nucleofílica: Los reactivos comunes incluyen aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en solventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).

Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) para las reacciones de oxidación.

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) para las reacciones de reducción.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica con una amina produciría un derivado de amina, mientras que la oxidación con peróxido de hidrógeno produciría una sulfona.

Aplicaciones Científicas De Investigación

El 4-metilbencenosulfonato de 2-(2,2-dimetil-1,1-dioxidotetan-3-il)propilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un valioso intermedio en la síntesis orgánica.

Biología: El compuesto se puede utilizar para estudiar los efectos de los ésteres sulfonatos en los sistemas biológicos. Puede servir como un compuesto modelo para investigar reacciones catalizadas por enzimas que involucran ésteres sulfonatos.

Medicina: La investigación sobre las posibles aplicaciones terapéuticas de este compuesto está en curso. Puede tener potencial como candidato a fármaco o como precursor para la síntesis de productos farmacéuticos.

Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como reactivo en varios procesos industriales.

Mecanismo De Acción

El mecanismo por el cual el 4-metilbencenosulfonato de 2-(2,2-dimetil-1,1-dioxidotetan-3-il)propilo ejerce sus efectos depende del contexto específico en el que se utiliza. En reacciones químicas, el grupo éster sulfonato actúa como un grupo saliente, facilitando las reacciones de sustitución nucleofílica. En sistemas biológicos, el compuesto puede interactuar con enzimas u otras proteínas, lo que lleva a cambios en su actividad o función.

Comparación Con Compuestos Similares

Structural and Functional Group Differences

(R)-(-)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate

- Core Structure : 1,3-dioxolane (five-membered ring with two oxygen atoms) vs. thietane dioxide (four-membered ring with two sulfonyl groups).

- Key Differences :

- Applications: Dioxolane derivatives are common in chiral synthesis, while thietane-based compounds may offer novel reactivity in strained systems.

2-(1-Ethoxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propyl 4-methylbenzenesulfonate

- Functional Groups : Nitroimidazole (electron-deficient aromatic system) vs. thietane dioxide.

- Key Differences :

- The nitroimidazole group enables applications in hypoxia imaging (e.g., [¹⁸F]FMISO radiosynthesis), whereas the thietane dioxide is more suited for mechanistic studies in organic chemistry.

- Electronic effects differ: nitro groups enhance redox activity, while sulfonyl groups stabilize intermediates .

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate

- Core Structure: Bicyclic octane with triazole vs. monocyclic thietane.

- Key Differences :

Physicochemical Properties

Actividad Biológica

2-(2,2-Dimethyl-1,1-dioxidothietan-3-yl)propyl 4-methylbenzenesulfonate is a sulfonate compound with potential applications in various biological contexts. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H22O5S

- Molecular Weight : 346.468 g/mol

- CAS Number : 223431-20-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that influence its interaction with biological systems. The presence of the sulfonate group enhances its solubility in biological fluids, facilitating its interaction with biomolecules.

Potential Mechanisms:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, which may be relevant for therapeutic applications.

In Vitro Studies

Research has indicated that this compound exhibits significant bioactivity in vitro:

- Cell Viability Assays : Studies demonstrate that the compound can affect cell proliferation rates in various cancer cell lines.

- Cytokine Production : It has been shown to reduce the production of TNF-α and IL-6 in stimulated macrophages, indicating anti-inflammatory properties.

In Vivo Studies

In vivo experiments using animal models have provided insights into the therapeutic potential of this compound:

- Model for Rheumatoid Arthritis : In a study involving a complete Freund's adjuvant (CFA)-induced arthritis model, administration of the compound resulted in reduced paw edema and improved mechanical sensitivity compared to control groups .

Case Studies

- Rheumatoid Arthritis Model : A study demonstrated that treatment with the compound significantly alleviated symptoms associated with rheumatoid arthritis by modulating inflammatory responses and oxidative stress markers .

- Cancer Cell Lines : Research on various cancer cell lines indicated that the compound could inhibit cell growth through apoptosis induction mechanisms, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.